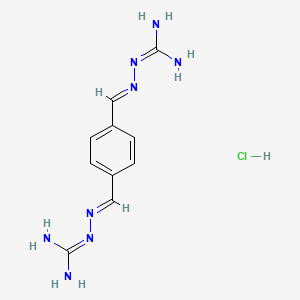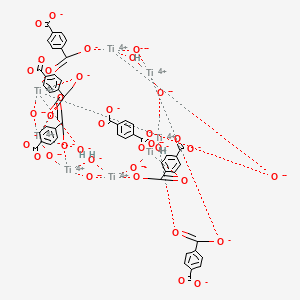
Oxygen(2-);terephthalate;titanium(4+);tetrahydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxygen(2-);terephthalate;titanium(4+);tetrahydroxide is a complex compound that combines titanium, terephthalate, and oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxygen(2-);terephthalate;titanium(4+);tetrahydroxide typically involves the reaction of titanium isopropoxide with terephthalic acid in the presence of a solvent such as dimethylformamide (DMF). The reaction is carried out under solvothermal conditions, typically at temperatures ranging from 120°C to 180°C for several hours. The resulting product is then washed and dried to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Oxygen(2-);terephthalate;titanium(4+);tetrahydroxide undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its titanium component.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The terephthalate moiety can be substituted with other organic ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen gas. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often require the presence of catalysts and specific solvents to facilitate the exchange of ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield titanium dioxide, while substitution reactions can produce a variety of modified MOFs with different organic ligands .
Scientific Research Applications
Oxygen(2-);terephthalate;titanium(4+);tetrahydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including esterification and polymerization.
Biology: The compound’s porous structure makes it suitable for drug delivery systems and biosensing applications.
Medicine: It is explored for its potential in targeted drug delivery and as a component in medical imaging agents.
Mechanism of Action
The mechanism of action of Oxygen(2-);terephthalate;titanium(4+);tetrahydroxide involves its ability to interact with various molecular targets through its titanium and terephthalate components. The titanium center can coordinate with different substrates, facilitating catalytic reactions. The terephthalate moiety provides structural stability and can interact with organic molecules, enhancing the compound’s overall reactivity and functionality .
Comparison with Similar Compounds
Similar Compounds
Titanium isopropoxide: Used in organic synthesis and materials science.
Titanium dioxide: Known for its photocatalytic properties and used in various industrial applications.
Zirconium terephthalate: Another MOF with similar structural properties but different reactivity and applications.
Uniqueness
Oxygen(2-);terephthalate;titanium(4+);tetrahydroxide stands out due to its unique combination of titanium and terephthalate, which provides a balance of catalytic activity and structural stability. This makes it particularly useful in applications requiring both high reactivity and robustness .
Properties
Molecular Formula |
C48H28O36Ti8 |
|---|---|
Molecular Weight |
1563.6 g/mol |
IUPAC Name |
oxygen(2-);terephthalate;titanium(4+);tetrahydroxide |
InChI |
InChI=1S/6C8H6O4.4H2O.8O.8Ti/c6*9-7(10)5-1-2-6(4-3-5)8(11)12;;;;;;;;;;;;;;;;;;;;/h6*1-4H,(H,9,10)(H,11,12);4*1H2;;;;;;;;;;;;;;;;/q;;;;;;;;;;8*-2;8*+4/p-16 |
InChI Key |
UOOFDWNDJVPECW-UHFFFAOYSA-A |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N',N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine](/img/structure/B12298966.png)
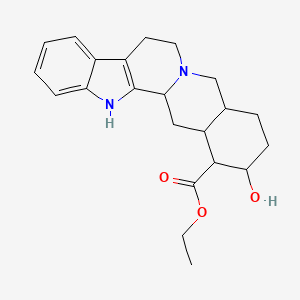
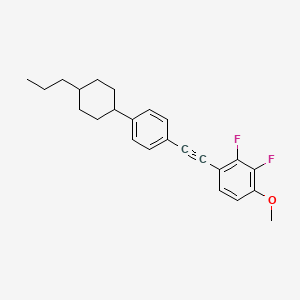
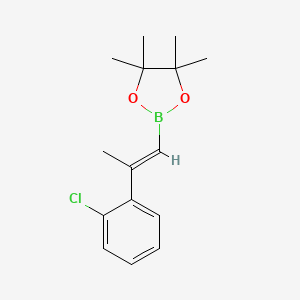
![[5,5'-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B12298982.png)
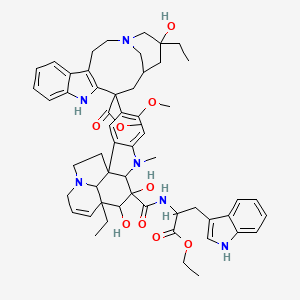
![Pyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B12299003.png)
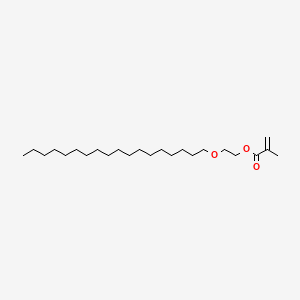
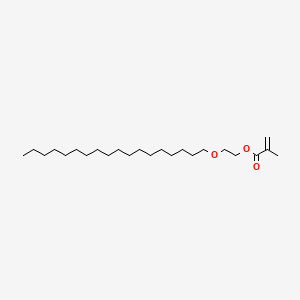
![2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B12299016.png)
![2-amino-3-[4-[2-amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoic acid;benzenesulfonic acid](/img/structure/B12299021.png)
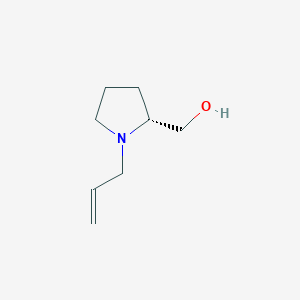
![[5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12299042.png)
